molecular formula C20H25N5O3 B2598533 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-59-0

2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2598533
CAS No.: 941936-59-0
M. Wt: 383.452
InChI Key: GEPYFRRQULNZDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound was characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental investigation techniques are quite compatible .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Antiviral Activity and Synthesis

Imidazo[1,2-a]-s-triazine nucleosides, including guanine, guanosine, and guanosine monophosphate analogues, have been synthesized and evaluated for antiviral activity against herpes, rhinovirus, and parainfluenza viruses in tissue culture. Moderate activity against rhinovirus was observed for several compounds at nontoxic dosage levels, highlighting the potential of this chemical scaffold in antiviral drug development (Kim et al., 1978).

Applications in Supramolecular Chemistry

Glycolurils and their analogues, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have found widespread applications in pharmacology, explosives, and supramolecular chemistry. Their utility as building blocks in the development of gelators and as pharmacologically active compounds demonstrates the versatility of this chemical framework (Kravchenko et al., 2018).

Heterocyclic Scaffolds in Drug Development

The regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new drug-like heterocyclic scaffold. This method allows for broad structural variation, underscoring the potential for creating diverse pharmacologically active molecules (Tzvetkov et al., 2012).

Properties

IUPAC Name

8-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-3-5-16(6-4-14)23-11-12-24-18(27)19(28)25(21-20(23)24)13-17(26)22-9-7-15(2)8-10-22/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYFRRQULNZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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